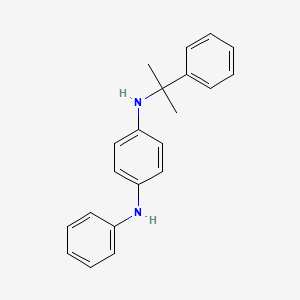![molecular formula C24H43NO3 B15159046 1,3-Propanediol, 2-amino-2-[2-[4-(tridecyloxy)phenyl]ethyl]- CAS No. 801289-26-9](/img/structure/B15159046.png)
1,3-Propanediol, 2-amino-2-[2-[4-(tridecyloxy)phenyl]ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediol, 2-amino-2-[2-[4-(tridecyloxy)phenyl]ethyl]-: is an organic compound with the molecular formula C24H43NO3 . This compound is characterized by the presence of a propanediol backbone, an amino group, and a phenyl group substituted with a tridecyloxy chain. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Propanediol, 2-amino-2-[2-[4-(tridecyloxy)phenyl]ethyl]- typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-propanediol and 4-(tridecyloxy)benzaldehyde.
Condensation Reaction: The amino group is introduced through a condensation reaction with an appropriate amine source under controlled conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Propanediol, 2-amino-2-[2-[4-(tridecyloxy)phenyl]ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediol, 2-amino-2-[2-[4-(tridecyloxy)phenyl]ethyl]- is utilized in various scientific research fields:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and drug development.
Industry: Applied in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Propanediol, 2-amino-2-[2-[4-(tridecyloxy)phenyl]ethyl]- involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The phenyl group with the tridecyloxy chain can interact with hydrophobic regions of biomolecules, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
2-Amino-1,3-propanediol: A simpler analog with similar structural features but lacking the tridecyloxy chain.
2-Amino-2-ethyl-1,3-propanediol: Another analog with an ethyl group instead of the tridecyloxy chain.
Uniqueness: 1,3-Propanediol, 2-amino-2-[2-[4-(tridecyloxy)phenyl]ethyl]- is unique due to the presence of the long tridecyloxy chain, which imparts distinct hydrophobic properties and influences its interactions with other molecules. This makes it particularly valuable in applications requiring specific hydrophobic interactions.
Eigenschaften
CAS-Nummer |
801289-26-9 |
|---|---|
Molekularformel |
C24H43NO3 |
Molekulargewicht |
393.6 g/mol |
IUPAC-Name |
2-amino-2-[2-(4-tridecoxyphenyl)ethyl]propane-1,3-diol |
InChI |
InChI=1S/C24H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-19-28-23-15-13-22(14-16-23)17-18-24(25,20-26)21-27/h13-16,26-27H,2-12,17-21,25H2,1H3 |
InChI-Schlüssel |
YMFOSSNINLWFTG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCOC1=CC=C(C=C1)CCC(CO)(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


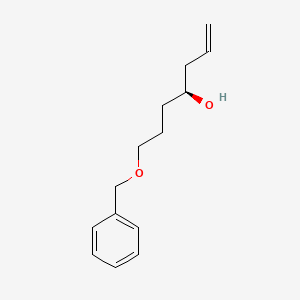
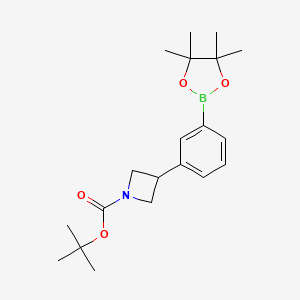
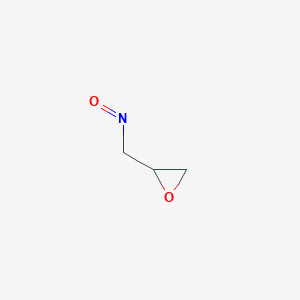
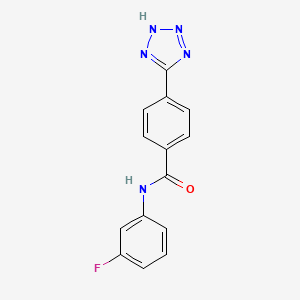

![3,5-Bis[3,5-bis(octyloxy)benzamido]-4-methylbenzoic acid](/img/structure/B15159014.png)
![4-[1-(Benzenesulfonyl)-3-methyl-1-phenylbutan-2-yl]morpholine](/img/structure/B15159019.png)

![13-Methyl-2-[(trimethylsilyl)oxy]tetradecanenitrile](/img/structure/B15159038.png)
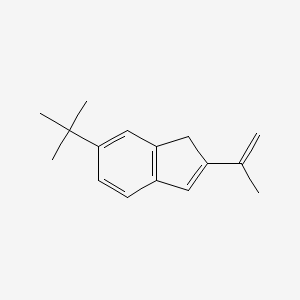
![3-{4-[([1,1'-Biphenyl]-2-yl)methoxy]phenyl}propanoic acid](/img/structure/B15159044.png)
![3-(Trifluoromethyl)-6H-benzo[c]chromen-6-one](/img/structure/B15159054.png)

